molecular formula C75H125N21O23 B1264443 Neamphamide A

Neamphamide A

Cat. No.: B1264443
M. Wt: 1688.9 g/mol
InChI Key: MFLVVHMXLFFREB-OZERTKLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neamphamide A is a cyclic depsipeptide isolated from the Papua New Guinea marine sponge Neamphius huxleyi . Its structure is characterized by 11 amino acid residues and an amide-linked (2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoic acid moiety, incorporating a complex sequence of both proteinogenic and unusual amino acids such as L-homoproline, (3S,4R)-3,4-dimethyl-L-glutamine, and 4-amino-7-guanidino-2,3-dihydroxyheptanoic acid . This compound has demonstrated potent cytoprotective activity against HIV-1 infection in a cell-based XTT assay, exhibiting an EC50 of approximately 28 nM, highlighting its significant potential as a lead compound in virology and infectious disease research . Beyond its anti-HIV properties, compounds within the neamphamide family, including this compound, have also shown potent cytotoxic activity against a panel of human cancer cell lines, suggesting broader applications in oncology research . As a naturally derived cyclic peptide, it is of high interest for studies in drug discovery, marine natural products chemistry, and the synthesis of complex bioactive molecules . This product is supplied for non-clinical research purposes. It is designated "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C75H125N21O23

Molecular Weight

1688.9 g/mol

IUPAC Name

(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide

InChI

InChI=1S/C75H125N21O23/c1-33(2)29-35(5)57(102)38(8)62(106)88-45(31-51(77)100)64(108)86-43(17-15-26-84-74(80)81)58(103)59(104)70(114)91-53(36(6)37(7)61(79)105)66(110)93-55-40(10)119-73(117)49-19-13-14-28-96(49)72(116)47(32-52(78)101)90-69(113)56(60(118-12)41-20-22-42(98)23-21-41)94-65(109)48(24-25-50(76)99)95(11)71(115)46(30-34(3)4)89-63(107)44(18-16-27-85-75(82)83)87-67(111)54(39(9)97)92-68(55)112/h20-23,33-40,43-49,53-60,97-98,102-104H,13-19,24-32H2,1-12H3,(H2,76,99)(H2,77,100)(H2,78,101)(H2,79,105)(H,86,108)(H,87,111)(H,88,106)(H,89,107)(H,90,113)(H,91,114)(H,92,112)(H,93,110)(H,94,109)(H4,80,81,84)(H4,82,83,85)/t35?,36-,37+,38?,39+,40+,43-,44+,45-,46-,47+,48-,49-,53-,54+,55+,56?,57?,58?,59?,60?/m0/s1

InChI Key

MFLVVHMXLFFREB-OZERTKLCSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC(C(=O)N[C@@H](C(=O)N2CCCC[C@H]2C(=O)O1)CC(=O)N)C(C3=CC=C(C=C3)O)OC)CCC(=O)N)C)CC(C)C)CCCN=C(N)N)[C@@H](C)O)NC(=O)[C@H]([C@@H](C)[C@@H](C)C(=O)N)NC(=O)C(C([C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)C(C(C)CC(C)C)O)O)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)O1)CC(=O)N)C(C3=CC=C(C=C3)O)OC)CCC(=O)N)C)CC(C)C)CCCN=C(N)N)C(C)O)NC(=O)C(C(C)C(C)C(=O)N)NC(=O)C(C(C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C)C(C(C)CC(C)C)O)O)O

Synonyms

neamphamide A

Origin of Product

United States

Elucidation of the Chemical Structure and Stereochemistry of Neamphamide a

Initial Structural Assignments and Undetermined Stereocenters

The initial structural characterization of Neamphamide A was accomplished through a combination of spectroscopic data interpretation, including NMR and mass spectrometry, and chemical degradation studies. nih.govacs.org These early investigations successfully identified the planar structure, revealing a cyclic depsipeptide composed of eleven amino acid residues and an N-terminal 3-hydroxy-2,4,6-trimethylheptanoic acid (Htmha) moiety. nih.govacs.org

The amino acid constituents were identified as L-Leu, L-NMeGln, D-Arg, D- and L-Asn, two residues of D-allo-Thr, L-homoproline, and the unusual residues (3S,4R)-3,4-dimethyl-L-glutamine, β-methoxytyrosine (βOMeTyr), and 4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (Agdha). nih.govacs.org While the stereochemistry of nine of the amino acid residues was established, the absolute configurations of the βOMeTyr, Agdha, and Htmha moieties remained undefined in the original report. nih.gov The C4 position of the Agdha unit was assigned an S-configuration, but the stereochemistry at C2 and C3 was yet to be determined. nih.gov

Comprehensive Stereochemical Characterization

Subsequent research efforts focused on resolving the remaining stereochemical questions surrounding this compound. Through a meticulous process involving chemical degradation of the natural product, derivatization of the resulting fragments, and subsequent spectroscopic and chromatographic comparison with synthetically prepared standards, the complete stereochemistry was definitively established. nih.govnih.govacs.org This breakthrough provided the first complete stereostructure for a member of this family of anti-HIV sponge depsipeptides. nih.gov

Absolute Configuration of Key Chiral Components

The determination of the absolute stereochemistry of the three previously unresolved components was a significant achievement in the study of this compound.

The β-methoxytyrosine (βOMeTyr) residue presented a particular challenge as it decomposed during standard acid hydrolysis, preventing the use of common analytical techniques like Marfey's analysis. nih.govmdpi.com To overcome this, a new analytical protocol was developed. nih.gov This method allowed for the successful determination of the absolute stereochemistry of the βOMeTyr residue in this compound as (R)-β-methoxy-L-tyrosine. nih.govacs.orgamanote.com

The absolute configuration of the 4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (Agdha) moiety was determined to be (2R,3R,4S). nih.govacs.orgamanote.com This assignment was achieved through chemical degradation and comparison with synthetic standards, building upon the initial assignment of the S-configuration at the C4 position. nih.gov

The N-terminal fatty acid component, 3-hydroxy-2,4,6-trimethylheptanoic acid (Htmha), was also a focus of stereochemical investigation. amanote.com The ethyl acetate (B1210297) extract of the acid hydrolysate of this compound contained the free Htmha. acs.org Comparison of its NMR data with that of four synthetic diastereomers suggested either a (2R,3R,4R) or (2S,3S,4S) configuration. nih.govacs.org To resolve this ambiguity, the Htmha from this compound was condensed with (S)-(+)-phenylglycine methyl ester and analyzed by LC-MS. nih.govacs.org This, along with comparison to synthetically prepared standards, definitively established the absolute stereochemistry as (2R,3R,4R). nih.govacs.orgamanote.com

Table 1: Determined Absolute Stereochemistry of Key Residues in this compound

ComponentAbbreviationAbsolute Stereochemistry
β-MethoxytyrosineβOMeTyr(R)-β-methoxy-L-tyrosine
4-Amino-7-guanidino-2,3-dihydroxyheptanoic AcidAgdha(2R,3R,4S)
3-Hydroxy-2,4,6-trimethylheptanoic AcidHtmha(2R,3R,4R)
4-Amino-7-guanidino-2,3-dihydroxyheptanoic Acid (Agdha) Moiety

Stereochemical Uniqueness Compared to Related Analogues

The complete stereochemical elucidation of this compound revealed interesting points of comparison with its closely related analogues, such as the papuamides. nih.gov A notable finding was the divergent stereochemistry of the β-methoxytyrosine residue. While this compound contains (R)-β-methoxy-L-tyrosine, the same analytical protocol determined the corresponding residue in papuamide B to be (R)-β-methoxy-D-tyrosine. nih.govacs.orgamanote.com This represents a rare instance of differing stereochemistry in an unusual amino acid that is a common feature in these two classes of peptides. nih.gov This stereochemical divergence highlights the subtle yet significant structural variations that can occur within families of related natural products.

Advanced Methodologies for Stereochemical Determination

The unambiguous assignment of the complex three-dimensional structure of this compound was a formidable challenge, primarily due to its array of unusual amino acid residues and multiple chiral centers. Scientists employed a combination of sophisticated techniques, breaking down the molecule and comparing the pieces to known standards, to definitively map its stereochemistry. nih.govnih.gov

A foundational strategy for deciphering the stereochemistry of this compound's components was chemical degradation, a process involving the systematic breakdown of the molecule into its constituent amino acid building blocks. nih.govnih.gov This was primarily achieved through acid hydrolysis, which cleaves the amide bonds holding the peptide together. researchgate.netacs.orgnih.gov

Once the individual amino acids were liberated, they were subjected to a process called derivatization to facilitate their analysis. A key technique used is known as Marfey's method. nih.govnih.gov This involves reacting the amino acid mixture with a chiral derivatizing reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. nih.govmdpi.com This reaction converts the amino acid enantiomers into diastereomeric pairs. researchgate.net

These newly formed diastereomers possess different physical properties and can be separated and analyzed using reversed-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of derivatized authentic L- and D-amino acid standards, the absolute configuration of most of the standard amino acid residues was successfully determined. nih.govnih.gov

However, this method proved less suitable for some of the more complex, novel residues. For instance, the L-FDAA derivative of the 4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (Agdha) residue showed poor retention and unacceptable peak broadening during liquid chromatography-mass spectrometry (LC-MS) analysis, necessitating alternative approaches for this part of the molecule. nih.gov Similarly, the β-methoxytyrosine residue was prone to decomposition during acid hydrolysis, which prevented the successful application of standard Marfey's analysis for its stereochemical determination. researchgate.net For these challenging residues, scientists had to rely on a combination of isolation, conversion to cyclic derivatives for NMR-based analysis, and comparison with synthetically created standards. nih.gov

To overcome the limitations of degradation methods and to confirm the stereochemistry of the entire molecule, the definitive "gold standard" approach was employed: comparison of the natural product with synthetically prepared standards. nih.govnih.govebi.ac.uk This involved the painstaking total synthesis of possible stereoisomers of key fragments of this compound. nih.govwikipedia.org

For example, to determine the absolute stereochemistry of the 3-hydroxy-2,4,6-trimethylheptanoic acid (Htmha) moiety, it was chemically removed from this compound and condensed with (S)-(+)-phenylglycine methyl ester (PGME). nih.govbiomolther.org This derivative was then compared chromatographically with standards prepared from synthetic (2R,3R,4R)-Htmha reacted with both (S)-(+)- and (R)-(-)-PGME. nih.gov This comparative analysis by LC-MS confirmed the (2R,3R,4R) configuration for this segment in the natural product. nih.gov

The synthesis of all four possible diastereomers of β-methoxytyrosine was also crucial. researchgate.netacs.org This allowed for direct comparison and ultimately established the (R)-β-methoxy-L-tyrosine configuration in this compound. nih.govnih.gov

These synthetic standards were subjected to extensive spectroscopic and chromatographic analysis alongside the natural compound. mdpi.comjapsonline.com High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was used to compare the spectra of the natural product with the synthetic versions. A perfect match in the spectral data provided unambiguous confirmation of the stereochemical assignments. mdpi.com Furthermore, co-injection of the natural product and a synthetic standard into an HPLC system, ideally showing a single peak, provided powerful evidence of their identical stereochemistry. nih.govnih.gov This rigorous comparison between the natural and synthetic molecules was indispensable in finalizing the complete and absolute stereochemistry of this compound. nih.govnih.govfigshare.com

Synthetic Strategies for Neamphamide a and Its Constituent Building Blocks

Synthesis of Characteristic Unusual Amino Acid and Hydroxy Acid Subunits

Stereoselective Synthesis of β-Methoxytyrosine Diastereomers

The nonproteinogenic amino acid β-methoxytyrosine is a key component of several cyclic depsipeptide natural products, including Neamphamide A. nih.govacs.org Its unique structure has prompted significant efforts toward the development of efficient and stereoselective synthetic routes. The absolute configuration of β-methoxytyrosine in this compound has been determined to be (2R,3R). nih.govmdpi.com

Other synthetic efforts have focused on producing multiple isomers of β-methoxytyrosine with varying degrees of stereoselectivity. nih.govrsc.org Asymmetric syntheses of all four diastereoisomers of protected β-methoxytyrosine have been accomplished starting from a single cinnamyl ester derivative, utilizing Sharpless asymmetric dihydroxylation and aminohydroxylation for stereocontrol. thieme-connect.comrsc.orguni-saarland.de For instance, the use of (DHQ)2PHAL (AD-mix-α) in asymmetric dihydroxylation of a cinnamyl ester leads to a (2R,3S)-diol with excellent optical purity. thieme-connect.com This diol can then be converted to the corresponding azide (B81097) and subsequently to the desired β-methoxytyrosine derivative. thieme-connect.com By switching the chiral ligand to (DHQD)2PHAL (AD-mix-β), the (2R,3R) anti-isomer can be prepared with similar high stereoselectivity. thieme-connect.com

Another strategy involves the asymmetric aziridination of a p-coumarate tert-butyldimethylsilyl (TBS) ether using a copper(II) trifluoromethanesulfonate (B1224126) catalyst and a chiral bis(oxazoline) ligand, followed by diastereoselective ring opening to form the desired phenylalanine derivatives. nih.gov This method has proven effective for the enantio- and diastereoselective synthesis of a protected form of (2R,3R)-β-methoxytyrosine suitable for solid-phase synthesis. nih.gov

The stereochemistry of the synthesized β-methoxytyrosine derivatives is often confirmed through comparison with known standards or by conversion to derivatives whose spectral data can be compared with published values. nih.gov For example, the synthesized (2R,3R)-β-methoxytyrosine can be deprotected and its nuclear magnetic resonance (NMR) spectra compared with the spectra of previously reported diastereomers to confirm the configurational assignment. nih.gov

Emerging Synthetic Methodologies Applicable to this compound and Related Cyclodepsipeptides

The complex architecture of this compound and other cyclodepsipeptides has driven the development of innovative and efficient synthetic strategies. These emerging methodologies aim to overcome challenges associated with traditional synthesis, such as low yields, difficult purification, and limited scalability.

Solid-Phase and Solution-Phase Synthetic Protocols

Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have been extensively utilized for the preparation of cyclodepsipeptides. mdpi.comnih.gov

Solid-Phase Synthesis (SPPS): SPPS offers several advantages, including the use of excess reagents to drive reactions to completion, simplified purification procedures, and the potential for automation and parallel synthesis. mdpi.comwikipedia.org In the context of cyclodepsipeptides, a linear precursor is assembled on a solid support, followed by cleavage and cyclization in solution. researchgate.net The choice of resin and linker is crucial for the successful synthesis. mdpi.com For instance, the synthesis of aurilide and its analogs was achieved by assembling the peptide moiety on trityl linker-functionalized SynPhase Crowns. acs.org However, the solid-phase synthesis of depsipeptides can be challenging due to the limited availability and high cost of protected α-hydroxy acid building blocks. mdpi.com

Solution-Phase Synthesis: Solution-phase synthesis remains a powerful tool, particularly for large-scale production. acs.orgnih.gov It allows for easier monitoring of reaction progress and characterization of intermediates. A scalable solution-phase synthesis of the cyclodepsipeptide destruxin E has been achieved, demonstrating the viability of this approach for complex targets. acs.orgnih.gov Often, a combination of solid-phase and solution-phase methods is employed, where linear precursors are synthesized on a solid support and then cyclized in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.netingentaconnect.comresearchgate.net

Convergent Synthesis Approaches

For example, the total synthesis of cyclomarin C was accomplished through a convergent strategy by coupling a tetrapeptide fragment with a tripeptide fragment. researchgate.net Similarly, a convergent synthesis of the potent anticancer agent leucascandrolide A, which shares structural similarities with parts of this compound, has been reported. nih.gov The application of a convergent approach to this compound would involve the synthesis of the complex side chain and the cyclic core separately, followed by their coupling. This strategy was employed in the synthesis of apratoxin A, where a prolyl-polyketide fragment was coupled to a tripeptide building block before macrolactamization. nih.gov

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. mdpi.combeilstein-journals.org This approach is particularly attractive for the synthesis of complex natural products like cyclodepsipeptides. Enzymes can catalyze reactions with high regio- and stereoselectivity, often under mild conditions, which can simplify protecting group strategies and reduce the number of synthetic steps. beilstein-journals.org

In the context of cyclodepsipeptides, non-ribosomal peptide synthetase (NRPS) domains, particularly thioesterase (TE) domains, have been exploited for macrocyclization. beilstein-journals.orgnih.gov These enzymes can accept synthetic linear precursors and catalyze their cyclization. beilstein-journals.org For example, a streamlined chemoenzymatic approach has been developed for the synthesis of cyclic peptides using non-ribosomal peptide cyclases. nih.gov This method involves the solid-phase synthesis of a linear peptide linked to the resin through a C-terminal diol ester, which upon cleavage, can be cyclized by a thioesterase. nih.gov The substrate tolerance of these enzymes can also be exploited to generate libraries of non-natural cyclodepsipeptides. mdpi.com

Exploration of Diverted Total Synthesis

Diverted total synthesis (DTS) is a strategy that aims to synthesize analogs of a natural product by intercepting and modifying intermediates along the total synthesis pathway. wikipedia.orgnih.gov This approach is powerful for generating a focused library of related compounds for structure-activity relationship (SAR) studies and for discovering new bioactive molecules. wikipedia.orgrsc.org

Instead of solely focusing on the final natural product, DTS leverages the complexity built up in advanced synthetic intermediates to access novel chemical space. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of analogs of the potent actin-binding macrolide latrunculin, where a highly convergent total synthesis was diverted to prepare a library of analogs. pnas.org For this compound, a DTS approach could involve modifying key intermediates in the synthesis of its complex side chain or macrocycle to explore the structural requirements for its biological activity.

Combinatorial Chemistry for Analog Libraries

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of compounds. researchgate.netnih.govacs.org When applied to cyclodepsipeptides, it enables the systematic exploration of SAR and the optimization of biological activity. Solid-phase synthesis is particularly well-suited for combinatorial approaches, often utilizing a "split-and-pool" strategy to create a large number of distinct compounds. nih.govacs.org

The combinatorial synthesis of destruxin B analogs has been demonstrated using a split-and-pool method on SynPhase Lanterns, followed by parallel macrolactonization in solution. nih.govacs.org A similar strategy was used to create a library of aurilide derivatives. acs.org For this compound, a combinatorial approach could be used to generate a library of analogs with variations in the amino acid sequence of the macrocycle or modifications to the polyketide side chain. This would provide valuable insights into the structural features crucial for its anti-HIV activity. nih.gov

Biological Activities and Mechanistic Insights of Neamphamide a Preclinical Focus

Antiviral Activity Profile

Neamphamide A has emerged as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.netacs.orgnih.govencyclopedia.pub Its antiviral properties have been primarily characterized by its ability to protect host cells from the virus's destructive effects and to interfere with the initial stages of viral entry.

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Cytopathicity

This compound exhibits strong cytoprotective activity against HIV-1 infection in vitro. researchgate.netacs.orgmdpi.com In cell-based assays, it has been shown to inhibit the cytopathic effects of HIV-1 with a high degree of potency. researchgate.netacs.org

Research findings have quantified this inhibitory activity, demonstrating that this compound has an effective concentration (EC₅₀) of approximately 28 nM in preventing HIV-1-induced cell death. researchgate.netacs.orgencyclopedia.pub This effect was observed in human T-cell lines infected with the HIV-1RF strain, where the compound's ability to preserve cell viability was measured after a six-day incubation period. researchgate.net The selectivity index (SI), a ratio of the cytotoxic dose to the effective dose, for this compound is reported to be 9.29. nih.gov

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Assay Type Cell Line HIV-1 Strain Parameter Value Reference
Cell Viability (XTT) CEM-SS HIV-1RF EC₅₀ 28 nM researchgate.netencyclopedia.pub
Cytotoxicity CEM-SS - TC₅₀ 260 nM encyclopedia.pub
Selectivity Index CEM-SS HIV-1RF SI 9.29 nih.gov

Other Notable Biological Effects

While the primary focus of research on this compound has been its antiviral activity, related marine cyclodepsipeptides have shown other biological activities. For instance, homophymines and theopapuamide, which share some structural similarities with this compound, have demonstrated cytotoxicity against various tumor cell lines. mdpi.com

Antifungal Properties

While marine-derived cyclic depsipeptides are a known source of compounds with antifungal properties, specific preclinical data focusing on the antifungal activity of this compound itself is not extensively detailed in the scientific literature. However, studies on structurally related compounds provide context for the potential of this molecular class. For instance, other depsipeptides isolated from marine sponges, such as theopapuamides and mirabamides A-C, have demonstrated antifungal activity against strains of Candida albicans. frontiersin.org Theopapuamides showed activity against both wild-type and amphotericin B-resistant strains of C. albicans at concentrations of 1–5 μ g/disk . frontiersin.org Similarly, Mirabamides A–C inhibited the growth of C. albicans at 1–5 μ g/disk . frontiersin.org These findings highlight the general potential of this structural family of peptides, although specific antifungal assays for this compound are less reported compared to its other biological activities. researchgate.netfrontiersin.orgvliz.be

Cytostatic and Antiproliferative Activities in Research Models

While this compound is primarily recognized for its potent anti-HIV activity, its structural analogues—neamphamides B, C, and D—have demonstrated significant cytostatic and antiproliferative effects against various human cancer cell lines in research settings. researchgate.netresearchgate.net These compounds were shown to inhibit the growth of human lung (A549), cervical (HeLa), and prostate (LNCaP and PC3) cancer cells, with IC₅₀ values in the nanomolar range. nih.govacs.org

Interestingly, neamphamide D was observed to have a dual effect on A549 lung cancer cells; while it is cytotoxic at higher concentrations, it was found to induce cell proliferation at sub-cytotoxic doses, suggesting a complex mechanism of action that warrants careful consideration in preclinical assessments. nih.govacs.org

Table 1: Cytostatic Activity of Neamphamide Analogues (B-D)

CompoundCell LineBiological ActivityIC₅₀ (nM)Source
Neamphamide BA549 (Human Lung Carcinoma)Cytostatic88-370 acs.org
Neamphamide BHeLa (Human Cervical Cancer)Cytostatic88-370 acs.org
Neamphamide BLNCaP (Human Prostate Cancer)Cytostatic88-370 acs.org
Neamphamide BPC3 (Human Prostate Cancer)Cytostatic88-370 acs.org
Neamphamide CA549 (Human Lung Carcinoma)Cytostatic91-230 nih.gov
Neamphamide CHeLa (Human Cervical Cancer)Cytostatic91-230 nih.gov
Neamphamide CLNCaP (Human Prostate Cancer)Cytostatic91-230 nih.gov
Neamphamide CPC3 (Human Prostate Cancer)Cytostatic91-230 nih.gov
Neamphamide DA549 (Human Lung Carcinoma)Cytostatic91-230 nih.gov
Neamphamide DHeLa (Human Cervical Cancer)Cytostatic91-230 nih.gov
Neamphamide DLNCaP (Human Prostate Cancer)Cytostatic91-230 nih.gov
Neamphamide DPC3 (Human Prostate Cancer)Cytostatic91-230 nih.gov

Modulation of Ionophore Properties (e.g., Sodium Ionophore)

The ability of this compound to act as an ionophore has been considered based on the activity of structurally similar marine depsipeptides. researchgate.net Specifically, Callipeltin A, which shares structural motifs with this compound, has been demonstrated to exhibit a sodium ionophore effect. nih.govmdpi.com This property allows it to transport sodium ions across biological membranes, which can lead to tension development in vascular smooth muscle. nih.govmdpi.com While this suggests a potential mechanism for this compound, direct experimental confirmation of its specific ionophoric properties, particularly for sodium, is not as thoroughly documented as its other biological activities. researchgate.netvliz.be

Proposed Molecular Targets and Cellular Pathways

Investigation of Specific Protein Interactions

Research into the molecular targets of this compound has primarily focused on its anti-HIV activity. Studies indicate that its mechanism of action is distinct from many entry inhibitors that target specific host or viral proteins. nih.gov Investigations have shown that this compound's inhibitory action is not due to binding with the host cell receptor CD4 or the viral envelope glycoprotein (B1211001) gp120. nih.gov Instead, pretreatment studies suggest that the compound interacts directly with the virus particle itself, pointing towards a virucidal mechanism rather than interference with a specific protein-protein interaction required for entry. nih.gov

In a different context, a 2022 in-silico study explored the potential of various marine compounds against SARS-CoV-2 targets. nih.gov This computational analysis identified this compound as having a strong theoretical binding affinity for the main protease (Mpro) and angiotensin-converting enzyme 2 (ACE2), suggesting potential interactions, though this has not been validated by preclinical experimental models. nih.gov Furthermore, related cyclic depsipeptides have been noted to bind to phosphatidylserine (B164497) in cell membranes, which mediates their cytotoxic and antifungal effects, suggesting a potential lipid-targeting mechanism. nih.gov

Modulation of Cellular Processes

The most well-documented cellular process modulated by this compound is HIV-1 viral entry. researchgate.netfrontiersin.org It potently inhibits the cytopathic effect of HIV-1 infection in cell-based assays, with an effective concentration (EC₅₀) of approximately 28 nM. nih.gov this compound is part of a class of cyclic depsipeptides, including the papuamides, that are thought to function as viral entry inhibitors. nih.govnih.gov

The proposed mechanism involves a direct virucidal effect on the HIV-1 particle. nih.govresearchgate.net This is supported by findings that its activity is not specific to viruses using either the CXCR4 or CCR5 coreceptors and that it can inhibit pseudotype viruses with envelope glycoproteins from different viruses, such as vesicular stomatitis virus. nih.gov This suggests that this compound disrupts a fundamental component of the virion, likely the viral membrane, thereby preventing the initial stages of the viral life cycle. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies, which analyze how a molecule's chemical structure relates to its biological activity, have provided valuable insights into the Neamphamide family of compounds. researchgate.netacs.org By comparing the structures and functions of this compound with its analogues (B, C, and D), researchers have been able to identify key structural features responsible for their distinct biological profiles. researchgate.netresearchgate.net

Despite these differences, common attributes shared by anti-HIV depsipeptides like this compound include a hydrophobic tail and a tyrosine residue. nih.gov These features are hypothesized to be crucial for the proposed virucidal mechanism, allowing the peptide to interact with cholesterol in the host cell membrane and insert its hydrophobic tail into the viral membrane, leading to its disruption. nih.govresearchgate.net

Table 2: Summary of Structure-Activity Relationships in Neamphamides

CompoundKey Structural Feature(s)Primary Biological ActivitySource
This compound25-membered macrolactone ringPotent anti-HIV-1 activity (EC₅₀ ≈ 28 nM) researchgate.netresearchgate.netnih.gov
Neamphamides B, C, D22-membered macrolactone ringCytostatic against cancer cells (IC₅₀ = 88-370 nM) researchgate.netresearchgate.netacs.org
Neamphamide B22-membered macrolactone ringAnti-mycobacterial activity researchgate.netresearchgate.net
Anti-HIV Depsipeptides (General Class)Hydrophobic tail, Tyrosine residueProposed interaction with viral membrane for entry inhibition nih.govresearchgate.net

Contribution of Macrocyclic Ring System to Bioactivity

The bioactivity of this compound is intrinsically linked to its complex macrocyclic architecture. As a "head-to-side-chain" cyclodepsipeptide, it features a unique structural arrangement where the peptide chain forms a macrocycle through an ester bond between the C-terminus and the side-chain hydroxyl group of a D-allo-threonine residue. mdpi.comnih.gov This configuration is not merely a structural curiosity but a critical determinant of its potent anti-HIV activity. mdpi.com

Macrocyclization serves to reduce the conformational flexibility of the molecule. symeres.com This pre-organization can lead to a significant enhancement in binding affinity to biological targets by minimizing the entropic penalty upon binding. mdpi.com In some cases, macrocyclization has been shown to increase potency by thousands of folds compared to linear counterparts. mdpi.com The rigid, yet specific, three-dimensional structure adopted due to the macrocyclic ring is believed to be essential for effective interaction with its biological targets. symeres.com

Studies on related cyclodepsipeptides underscore the importance of this cyclic framework. For instance, the truncated analog of the related compound callipeltin A, known as callipeltin B, which lacks the full "head-to-side-chain" structure, loses its anti-HIV activity. mdpi.com Similarly, linear versions of other related peptides have been reported to have no significant bioactivity. mdpi.com This evidence strongly suggests that the 25-membered macrolactone ring of this compound is a crucial pharmacophoric element, essential for maintaining the precise conformation required for its cytoprotective effects against HIV-1. mdpi.comub.edu

Role of Unusual Amino Acid Residues in Activity Modulation

This compound's structure is distinguished by a collection of unusual amino acid residues, which are pivotal in modulating its biological activity. acs.orgnih.gov These non-standard components are common features among a class of potent anti-HIV depsipeptides isolated from marine sponges. nih.gov

The amino acid constituents of this compound include L-Leu, L-NMeGln, D-Arg, D- and L-Asn, two residues of D-allo-Thr, L-homoproline, (3S,4R)-3,4-dimethyl-L-glutamine, β-methoxytyrosine, and 4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (AGDHE). nih.govacs.org

Key Unusual Residues and Their Postulated Roles:

D-Amino Acids (D-Arg, D-allo-Thr): The presence of D-amino acids is a common strategy in natural peptides to confer resistance to proteolysis, thereby increasing their stability. The D-allo-Threonine residue is particularly significant as it serves as the branching point for the macrocyclization, forming the critical ester linkage. mdpi.comchemimpex.com

(3S,4R)-3,4-dimethyl-L-glutamine (diMeGln): This atypical amino acid is a hallmark of several related anti-HIV depsipeptides, including the papuamides and callipeltins. mdpi.comnih.gov Its specific stereochemistry and bulky side chain likely contribute to the precise conformational arrangement of the peptide, influencing target interaction.

β-Methoxytyrosine (β-OMeTyr): This residue is another common feature in this class of antiviral peptides. nih.govsemanticscholar.org It is hypothesized that the tyrosine hydroxyl group, or its methoxy (B1213986) derivative, may interact with components of the viral or cell membrane, such as cholesterol. researchgate.net In some analogs, the removal of the methoxy group has been studied to evaluate its role. semanticscholar.org

L-Homoproline (L-hPro): The inclusion of L-homoproline in the macrocyclic region is a distinguishing feature of neamphamides compared to callipeltin A and is thought to influence the ring's conformation and rigidity. mdpi.commmsl.cz

4-amino-7-guanidino-2,3-dihydroxyheptanoic acid (AGDHE): This complex, non-proteinogenic amino acid is a key component of the exocyclic side chain. nih.gov Comparative studies with related compounds like callipeltin A and the inactive callipeltin B suggest that the side chain containing AGDHE is essential for anti-HIV activity. nih.gov The guanidino group, also found in arginine, often participates in crucial hydrogen bonding interactions with biological targets.

Table 1: Unusual Amino Acid Residues in this compound and Their Potential Functions

Residue Abbreviation Potential Contribution to Bioactivity
D-allo-Threonine D-allo-Thr Provides branching point for macrocyclization; enhances proteolytic stability.
(3S,4R)-3,4-dimethyl-L-glutamine diMeGln Contributes to specific 3D conformation for target binding.
β-Methoxytyrosine β-OMeTyr May interact with viral/cell membrane components; influences conformation.
L-Homoproline L-hPro Affects macrocycle conformation and rigidity.
4-amino-7-guanidino-2,3-dihydroxyheptanoic acid AGDHE Essential for anti-HIV activity; likely involved in key target interactions via its guanidino and hydroxyl groups.
D-Arginine D-Arg Enhances proteolytic stability; guanidino group for potential interactions.
N-Methylglutamine NMeGln Increases stability and influences peptide backbone conformation.

Impact of N-Terminal Polyketide-Derived Moieties

The N-terminus of this compound is capped with a 3-hydroxy-2,4,6-trimethylheptanoic acid (HTMHA) moiety. nih.govnih.gov This component is not an amino acid but is derived from a polyketide biosynthetic pathway. This lipophilic "tail" is a shared characteristic among many related anti-HIV cyclodepsipeptides, such as the callipeltins and papuamides. mdpi.comresearchgate.net

The primary role attributed to this N-terminal moiety is to act as a hydrophobic anchor. nih.govresearchgate.net It is believed that this aliphatic tail facilitates the insertion of the molecule into the lipid bilayer of the viral membrane. researchgate.net This interaction is a proposed crucial step in the mechanism of action for this peptide class, potentially leading to membrane disruption or facilitating the correct positioning of the molecule to inhibit the viral entry process. The structural similarity of this tail to the terminating polyketide moiety of callipeltin A further highlights its importance in the shared anti-HIV pharmacophore. mdpi.com

Analog Studies to Delineate Key Pharmacophores

While a dedicated synthetic analog program for this compound is not extensively reported in the literature, significant insights into its key pharmacophores can be gleaned from comparing its structure and activity with those of its naturally occurring analogs. encyclopedia.pub A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. dergipark.org.trijpsonline.com

Insights from Natural Analogs:

Neamphamides B, C, and D: These compounds, isolated from the same sponge, exhibit cytotoxicity against cancer cell lines but have different activity profiles from this compound. nih.govresearchgate.net They differ in the composition of their macrocyclic ring and side chains, indicating that subtle changes to the amino acid sequence can switch the primary biological target or potency. researchgate.net

Callipeltins: Callipeltin A shares the same N-terminal tail and several unusual amino acids with this compound, and also possesses potent anti-HIV activity. rsc.org However, the truncated analog, callipeltin B, which lacks the AGDHE-containing side chain, is inactive against HIV. mdpi.com This strongly implies that the entire "head-to-side-chain" structure, including the exocyclic arm, constitutes the anti-HIV pharmacophore.

Mirabamides and Papuamides: These related depsipeptides also inhibit HIV-1 entry. nih.govencyclopedia.pub Structure-activity relationship (SAR) studies comparing different mirabamides have provided clues about the pharmacophore. For example, increasing the hydrophobicity of the side chain generally improves potency. encyclopedia.pubmdpi.com The role of a glycosylated tyrosine residue in mirabamides versus the β-methoxytyrosine in this compound also provides a point of comparison, suggesting that modifications at this position are tolerated and can modulate activity. encyclopedia.pub

These comparative studies suggest that the key pharmacophore for the anti-HIV activity of this compound comprises a conformationally rigid macrocycle, a hydrophobic N-terminal tail for membrane insertion, and a specific, positively charged exocyclic side chain (containing AGDHE) for critical target interactions. researchgate.netnih.gov

Challenges and Future Research Directions in Neamphamide a Investigation

Overcoming Isolation Challenges for Research Quantities

A primary bottleneck in the comprehensive study of Neamphamide A and many other marine natural products is the inconsistent and often minuscule supply obtained from the source organism. nih.gov The isolation of these complex molecules is frequently a serendipitous and non-reproducible process, yielding amounts that are insufficient for extensive biological testing, let alone preclinical and clinical development. nih.govnih.gov The marine sponge Neamphius huxleyi, the natural source of this compound, provides the compound in very low yields, making large-scale harvesting both ecologically unsustainable and economically unviable. nih.govresearchgate.net

To surmount this critical supply issue, researchers are exploring several avenues:

Mariculture and Aquaculture: Cultivating the source organism or its associated microorganisms in controlled environments offers a potential, more sustainable supply. frontiersin.org

Symbiotic Microorganism Identification: It is often the case that the bioactive compounds are produced not by the sponge itself, but by symbiotic microorganisms. Identifying and culturing these microbial producers could enable large-scale fermentation to generate the desired compound.

Semisynthesis: Utilizing more readily available natural product precursors to chemically synthesize the final complex molecule is another viable strategy. nih.gov

These approaches are crucial to provide the necessary quantities of this compound for in-depth research and to advance its development as a potential therapeutic agent.

Advancements in Total Synthesis for Analog Generation

Given the supply limitations from natural sources, total synthesis emerges as a critical alternative for producing this compound. mdpi.com The complex structure of this compound, which includes several unusual amino acid residues like (3S,4R)-3,4-dimethyl-L-glutamine and β-methoxytyrosine, presents a significant synthetic challenge. mdpi.commdpi.com However, successful total synthesis not only provides a reliable source of the natural product but also opens the door to the rational design and generation of analogs. mdpi.comdtic.mil

The ability to create structural analogs is paramount for structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological activity. mdpi.com This knowledge is invaluable for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer drug candidates. Published synthetic strategies have focused on the stereoselective construction of its unique components, such as the 3-hydroxy-2,4,6-trimethylheptanoic acid moiety and the challenging amino acid residues, providing essential building blocks for the complete molecule. mdpi.com Future advancements in synthetic methodologies will be instrumental in enabling the large-scale production of this compound and a diverse library of its analogs for thorough biological evaluation. mdpi.com

Deeper Elucidation of Biosynthetic Pathways

Understanding how this compound is naturally produced is a key scientific endeavor with significant practical implications. The biosynthesis of such complex peptides is typically carried out by large, multi-modular enzymatic complexes known as non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). researchgate.netdtu.dk Elucidating the specific gene clusters that encode for these enzymatic assembly lines in the source organism or its symbionts is a major goal. dtu.dk

Deciphering the biosynthetic pathway offers several advantages:

Heterologous Expression: The identified gene cluster can be transferred into a more easily culturable host organism, such as E. coli or yeast, to enable large-scale, sustainable production of this compound through fermentation. researchgate.net

Combinatorial Biosynthesis: Genetic engineering of the biosynthetic genes allows for the creation of novel analogs. mdpi.com By swapping, deleting, or modifying specific enzymatic domains, researchers can generate a library of new compounds with potentially improved properties. dtu.dk

Recent advances in genomics, transcriptomics, and proteomics are powerful tools that can be applied to identify and characterize the biosynthetic machinery responsible for this compound production. dtu.dknih.govbiorxiv.org This knowledge will not only solve the supply problem but also provide a platform for generating "unnatural" natural products with enhanced therapeutic potential.

Expanded Mechanistic Studies of Biological Activities

While this compound has been shown to possess potent anti-HIV and cytotoxic activities, the precise molecular mechanisms underlying these effects remain largely unknown. nih.govmdpi.com Early studies on related compounds like the papuamides suggest that they may act by inhibiting viral entry into the host cell. researchgate.netnih.gov It is hypothesized that these molecules target components of the viral membrane, such as phosphatidylserine (B164497), or interact with host cell factors required for viral fusion. frontiersin.orgnih.gov

To move forward, detailed mechanistic studies are essential. These investigations should aim to:

Identify the specific molecular target(s) of this compound.

Characterize the downstream signaling pathways affected by the compound.

Understand how this compound exerts its selective toxicity against cancer cells or inhibits viral replication. mdpi.comnih.gov

A deeper understanding of its mechanism of action is crucial for predicting potential side effects, identifying patient populations that might benefit most, and designing rational combination therapies. nih.gov

Development and Refinement of Preclinical Research Models

The successful translation of a promising compound from the laboratory to the clinic heavily relies on the use of appropriate preclinical models. portlandpress.com For a marine natural product like this compound, this involves establishing robust in vitro and in vivo models that accurately recapitulate the diseases of interest, such as HIV infection and specific cancers. youtube.comnih.gov The development of these models is a critical step for evaluating efficacy, understanding pharmacokinetics, and assessing preliminary safety. youtube.compharmaceutical-journal.com

Future research should focus on:

Developing and validating cell-based assays that are relevant to the proposed therapeutic indication.

Establishing animal models that effectively mimic human disease progression and response to treatment. nih.gov For instance, in cancer research, this includes the use of patient-derived xenografts (PDXs) which can better predict clinical outcomes.

A significant and often overlooked aspect of preclinical research is the consideration of biological variables, most notably sex. portlandpress.com There is a growing recognition that sex can significantly influence disease progression, immune response, and therapeutic outcomes in many diseases, including cancer. mdpi.comaacrjournals.org Historically, preclinical studies have predominantly used male animals, which can lead to a skewed understanding of a drug's efficacy and safety. biologists.compharmasalmanac.com

It is imperative that future preclinical evaluations of this compound incorporate both male and female models to:

Investigate potential sex-specific differences in drug metabolism, efficacy, and toxicity. mdpi.comaacrjournals.org

Ensure that the findings are generalizable to a broader patient population. pharmasalmanac.com

Failing to account for sex as a biological variable can mask important treatment effects and contribute to the failure of drug candidates in later-stage clinical trials. biologists.compharmasalmanac.com The SAGER (Sex and Gender Equity in Research) guidelines provide a framework for reporting sex and gender information in study design, data analysis, and reporting, which should be adopted in the preclinical assessment of this compound. mdpi.com

Integration of Cheminformatics and Computational Biology for Drug Discovery

The fields of cheminformatics and computational biology offer powerful in silico tools to accelerate the drug discovery and development process for compounds like this compound. azolifesciences.com These computational approaches can analyze vast amounts of chemical and biological data to identify promising drug candidates, predict their properties, and optimize their structures. researchgate.netfrontiersin.org

Key applications in the context of this compound research include:

Virtual Screening: Using computer models to screen large libraries of virtual compounds to identify those with a high probability of being active against a specific target. azolifesciences.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs, helping to prioritize compounds with favorable drug-like characteristics for further development. azolifesciences.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity to guide the design of more potent analogs.

Molecular Docking and Simulation: Visualizing and modeling the interaction of this compound with its putative biological target at the atomic level to understand its mechanism of action. uu.se

By integrating these computational approaches with experimental research, scientists can streamline the drug discovery pipeline, reducing the time and cost associated with bringing a new therapeutic agent to market. researchgate.netpasteur.frhelmholtz-hzi.de This integrated strategy holds significant promise for unlocking the full therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for isolating and characterizing Neamphamide A from marine sources?

  • Methodological Answer : Initial isolation typically involves bioassay-guided fractionation of marine sponge extracts using techniques like vacuum liquid chromatography (VLC) and reversed-phase HPLC. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) and high-resolution mass spectrometry (HR-MS). Researchers should cross-validate spectral data with existing literature and account for solvent artifacts or degradation products .

Q. How is this compound’s mechanism of action typically investigated in preliminary studies?

  • Methodological Answer : Early-stage mechanistic studies focus on in vitro cytotoxicity assays (e.g., MTT or resazurin-based assays) against cancer cell lines, combined with flow cytometry to assess apoptosis or cell cycle arrest. Researchers should include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to rule out cell-type-specific effects. Dose-response curves and IC₅₀ calculations must adhere to standardized protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in compound purity, bioassay protocols, or cell-line heterogeneity. To address this:

  • Standardize bioassays using guidelines like the NIH’s Assay Guidance Manual.
  • Compare cytotoxicity in isogenic cell lines with defined genetic backgrounds.
  • Validate compound stability under experimental conditions (e.g., pH, temperature) via LC-MS monitoring.
  • Cross-test structural analogs to isolate functional groups responsible for activity .

Q. What experimental design strategies are optimal for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : SAR studies require systematic modification of this compound’s functional groups (e.g., ester hydrolysis, side-chain substitutions) followed by in vitro and in vivo testing. Key steps:

  • Use semi-synthesis or combinatorial chemistry to generate analogs.
  • Prioritize modifications based on molecular docking predictions (e.g., targeting the proteasome or histone deacetylases).
  • Apply multivariate statistical analysis to correlate structural changes with bioactivity .

Q. How should researchers address challenges in quantifying this compound’s bioavailability in preclinical models?

  • Methodological Answer : Bioavailability studies require pharmacokinetic (PK) profiling via LC-MS/MS in plasma/tissue samples. Critical considerations:

  • Optimize extraction protocols to recover this compound from complex matrices.
  • Use stable isotope-labeled internal standards to correct for matrix effects.
  • Validate PK parameters (e.g., Cₘₐₓ, t₁/₂) across multiple animal models to assess interspecies variability .

Methodological Considerations for Data Validation

Q. What are best practices for ensuring the purity of this compound in experimental workflows?

  • Methodological Answer : Purity assessment requires orthogonal methods:

  • HPLC-DAD (diode array detection) to detect UV-absorbing impurities.
  • Quantitative ¹H NMR (qNMR) with internal standards (e.g., maleic acid).
  • LC-MS in positive/negative ion modes to identify co-eluting contaminants.
  • Purity thresholds ≥95% are recommended for biological studies .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Employ proteomic approaches like thermal shift assays (TSA) or chemical crosslinking followed by pull-down assays. For in vivo validation:

  • Use CRISPR-Cas9 knockout models of putative targets.
  • Apply fluorescence polarization assays to measure direct binding affinity.
  • Integrate transcriptomic data (RNA-seq) to identify downstream pathway modulation .

Data Interpretation and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC₅₀ values. For high-throughput

  • Apply Benjamini-Hochberg correction to control false discovery rates (FDR).
  • Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) for transparency.
  • Share raw data and analysis scripts via repositories like Zenodo .

Q. How can researchers mitigate batch-to-batch variability in this compound production?

  • Methodological Answer : Standardize fermentation/extraction protocols using design of experiments (DoE) approaches. Key steps:

  • Monitor critical process parameters (CPPs) like pH, temperature, and extraction time.
  • Implement QC checkpoints with validated analytical methods.
  • Use multivariate analysis (e.g., PCA) to identify sources of variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.